7-Fluoro-3-(pyrrolidin-3-YL)-1H-indole hydrochloride
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Overview
Description
7-Fluoro-3-(pyrrolidin-3-YL)-1H-indole hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom at the 7th position of the indole ring and a pyrrolidine group at the 3rd position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-(pyrrolidin-3-YL)-1H-indole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and pyrrolidine.
Formation of the Indole Derivative: The 7-fluoroindole undergoes a nucleophilic substitution reaction with pyrrolidine under basic conditions to form the desired indole derivative.
Hydrochloride Salt Formation: The indole derivative is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reaction. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-(pyrrolidin-3-YL)-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
7-Fluoro-3-(pyrrolidin-3-YL)-1H-indole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-(pyrrolidin-3-YL)-1H-indole hydrochloride involves its interaction with specific molecular targets. The fluorine atom and pyrrolidine group play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Another fluorinated indole derivative with antibacterial activity.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its potential therapeutic applications.
Uniqueness
7-Fluoro-3-(pyrrolidin-3-YL)-1H-indole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the pyrrolidine group contributes to its binding affinity and selectivity.
Properties
IUPAC Name |
7-fluoro-3-pyrrolidin-3-yl-1H-indole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2.ClH/c13-11-3-1-2-9-10(7-15-12(9)11)8-4-5-14-6-8;/h1-3,7-8,14-15H,4-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBPPEMIRZSWEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CNC3=C2C=CC=C3F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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